molecular formula C15H25N3O4 B549883 Val-pro-pro CAS No. 58872-39-2

Val-pro-pro

Número de catálogo: B549883
Número CAS: 58872-39-2
Peso molecular: 311.38 g/mol
Clave InChI: DOFAQXCYFQKSHT-SRVKXCTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Es conocido por su capacidad para inhibir la enzima convertidora de angiotensina I, que juega un papel crucial en la regulación de la presión arterial . Este compuesto ha ganado una atención significativa debido a sus posibles propiedades antihipertensivas.

Aplicaciones Científicas De Investigación

H-Val-Pro-Pro-OH tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

H-Val-Pro-Pro-OH ejerce sus efectos inhibiendo la enzima convertidora de angiotensina I. Esta enzima es responsable de convertir la angiotensina I en angiotensina II, un potente vasoconstrictor. Al inhibir esta conversión, H-Val-Pro-Pro-OH ayuda a reducir la presión arterial al reducir los niveles de angiotensina II, lo que conduce a la vasodilatación y la disminución de la resistencia vascular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Val-Pro-Pro-OH típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

    Reacción de acoplamiento: Los aminoácidos se activan utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) y se acoplan al péptido unido a la resina.

    Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

    Escisión: El péptido final se escinde de la resina utilizando una mezcla de escisión, típicamente que contiene TFA, agua y agentes secuestradores como triisopropilsililano (TIS).

Métodos de producción industrial

La producción industrial de H-Val-Pro-Pro-OH puede implicar SPPS a gran escala o procesos de fermentación. El método de fermentación utiliza cepas específicas de bacterias u hongos para producir el péptido de forma natural. Este método es ventajoso para producir grandes cantidades del péptido con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

H-Val-Pro-Pro-OH experimenta varias reacciones químicas, incluyendo:

    Hidrólisis: Los enlaces peptídicos pueden hidrolizarse en condiciones ácidas o básicas, descomponiendo el tripéptido en aminoácidos individuales.

    Oxidación: Los residuos de prolina pueden sufrir reacciones de oxidación, lo que lleva a la formación de hidroxiprolina.

    Sustitución: Los grupos amino pueden participar en reacciones de sustitución con electrófilos, formando nuevos derivados.

Reactivos y condiciones comunes

    Hidrólisis: Ácido clorhídrico (HCl) o hidróxido de sodio (NaOH) a temperaturas elevadas.

    Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.

    Sustitución: Electrófilos como cloruros de acilo o haluros de alquilo.

Productos principales

    Hidrólisis: Valina, prolina y prolina.

    Oxidación: Derivados de hidroxiprolina.

    Sustitución: Diversos derivados sustituidos dependiendo del electrófilo utilizado.

Comparación Con Compuestos Similares

H-Val-Pro-Pro-OH es único debido a su secuencia específica de aminoácidos y su potente efecto inhibidor sobre la enzima convertidora de angiotensina I. Compuestos similares incluyen:

Estos compuestos comparten similitudes estructurales, pero difieren en sus secuencias de aminoácidos y potencias inhibitorias, destacando la singularidad de H-Val-Pro-Pro-OH en su actividad biológica específica.

Actividad Biológica

Val-Pro-Pro (VPP) is a bioactive peptide derived primarily from milk proteins, particularly β-casein. This peptide has garnered attention for its various biological activities, particularly its antihypertensive properties, which are mediated through the inhibition of angiotensin-converting enzyme (ACE). This article reviews the biological activity of VPP, focusing on its mechanisms of action, effects on health, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

  • ACE Inhibition : VPP has been shown to inhibit ACE activity, which is crucial in regulating blood pressure. By inhibiting this enzyme, VPP helps in reducing hypertension and improving cardiovascular health .
  • Neurotransmission Modulation : Research indicates that VPP influences autonomic neurotransmission. In studies involving spontaneously hypertensive rats (SHR), VPP administration resulted in reduced sympathetic nerve activity and lowered mean arterial pressure (MAP), suggesting a central role in cardiovascular regulation .
  • Gastrointestinal Absorption : The peptide's effects are mediated through the gastrointestinal tract, where it interacts with afferent vagus nerve pathways. This highlights the importance of the route of administration for achieving its biological effects .

Health Benefits

The health benefits associated with this compound include:

  • Antihypertensive Effects : Clinical studies have demonstrated that VPP can significantly lower systolic blood pressure (SBP) in animal models. For instance, a study reported a decrease in SBP of approximately 25.62 mmHg following administration of VPP at specific concentrations .
  • Potential Anticancer Activity : Emerging research suggests that cyclic peptides, including those containing VPP, may exhibit cytotoxic effects against certain cancer cell lines. This indicates potential for further exploration in cancer therapeutics .
  • Nutraceutical Applications : As a food-derived peptide, VPP is being investigated for its incorporation into functional foods aimed at improving health outcomes related to hypertension and cardiovascular diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Gonzalez-Gonzalez et al. (2013)Identified VPP as an effective ACE inhibitor derived from milk proteins with significant antihypertensive properties .
Choe et al. (2021)Demonstrated that fermented dairy products containing VPP showed enhanced ACE-inhibitory activity compared to non-fermented counterparts .
Research on Cyclic PeptidesHighlighted that cyclic forms of peptides like VPP exhibit superior biological activity compared to their linear forms, suggesting better pharmacokinetic profiles .

Propiedades

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFAQXCYFQKSHT-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58872-39-2
Record name Val-pro-pro
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058872392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAL-PRO-PRO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1R84870F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Val-pro-pro
Reactant of Route 2
Reactant of Route 2
Val-pro-pro
Reactant of Route 3
Val-pro-pro
Reactant of Route 4
Val-pro-pro
Reactant of Route 5
Val-pro-pro
Reactant of Route 6
Val-pro-pro
Customer
Q & A

Q1: What is Val-Pro-Pro (Valine-Proline-Proline), and what is its primary mechanism of action?

A1: this compound (Valine-Proline-Proline), often abbreviated as VPP, is a naturally occurring tripeptide found in fermented milk products and some cheese varieties. Its primary mechanism of action is the inhibition of Angiotensin I-Converting Enzyme (ACE). [, , , , ]

Q2: What are the downstream effects of ACE inhibition by this compound?

A2: ACE inhibition by this compound (Valine-Proline-Proline) leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor. This, in turn, can result in:

  • Blood pressure reduction: Lower levels of angiotensin II promote vasodilation, leading to a decrease in blood pressure. [, , , , , ]
  • Improved endothelial function: this compound (Valine-Proline-Proline) has been shown to improve the function of the endothelium, the inner lining of blood vessels, potentially contributing to better blood flow and cardiovascular health. [, , ]
  • Anti-inflammatory effects: Research suggests that this compound (Valine-Proline-Proline) may exert anti-inflammatory effects, possibly through its impact on the renin-angiotensin system and modulation of inflammatory pathways. [, , ]

Q3: Does this compound (Valine-Proline-Proline) interact with other enzymes or pathways?

A3: While ACE inhibition is its primary mechanism, studies suggest this compound (Valine-Proline-Proline) may impact other pathways:

  • ACE2 activation: Research indicates a potential for this compound (Valine-Proline-Proline) to activate ACE2, an enzyme with vasodilatory and protective effects on the cardiovascular system. []
  • Adipose tissue inflammation: this compound (Valine-Proline-Proline) has demonstrated an ability to reduce inflammation in adipose tissue, potentially benefiting individuals with obesity-related metabolic disorders. []
  • Insulin sensitivity: Some studies suggest this compound (Valine-Proline-Proline) may improve insulin sensitivity and potentially play a role in managing conditions like insulin resistance. [, ]

Q4: Can this compound (Valine-Proline-Proline) cross the blood-brain barrier?

A5: While research directly addressing this compound (Valine-Proline-Proline) and the blood-brain barrier is limited, one study detected Cy3-labeled this compound (Valine-Proline-Proline) in the endothelial cells of arterial vessels in rats, indicating its potential to cross the blood-brain barrier. [] Further research is needed to confirm this finding and investigate its implications.

Q5: What is the molecular formula and weight of this compound (Valine-Proline-Proline)?

A5: The molecular formula of this compound (Valine-Proline-Proline) is C17H29N3O4. Its molecular weight is 343.43 g/mol.

Q6: How is this compound (Valine-Proline-Proline) typically produced?

A7: this compound (Valine-Proline-Proline) is primarily produced through the fermentation of milk, particularly using specific strains of Lactobacillus helveticus. [, , , ]

Q7: Is this compound (Valine-Proline-Proline) stable in the gastrointestinal tract?

A8: Research using in vitro models of mammalian gastrointestinal digestion suggests that this compound (Valine-Proline-Proline) itself is resistant to digestion by gastrointestinal enzymes. [] This suggests that orally administered this compound (Valine-Proline-Proline) may remain intact in the intestine and retain its bioactivity until absorption.

Q8: What is the bioavailability of this compound (Valine-Proline-Proline)?

A9: The bioavailability of this compound (Valine-Proline-Proline) is relatively low, estimated to be around 0.1%. [] This means that only a small percentage of ingested this compound (Valine-Proline-Proline) reaches the bloodstream in its intact form.

Q9: What factors can influence the bioavailability of this compound (Valine-Proline-Proline)?

A9: Factors that can influence the bioavailability of this compound (Valine-Proline-Proline) include:

  • Food matrix: The presence of other food components can affect its absorption. [, ]
  • Digestive enzymes: While resistant to complete breakdown, some degree of peptide degradation by digestive enzymes may occur. []
  • Efflux transporters: Transporters in the intestine can pump substances back into the gut lumen, potentially limiting absorption. []

Q10: What in vitro models have been used to study this compound (Valine-Proline-Proline)?

A10: Various in vitro models, including cell cultures of:

  • Human umbilical vein endothelial cells (HUVECs): To study the effects of this compound (Valine-Proline-Proline) on endothelial function and monocyte adhesion. []
  • 3T3-L1 adipocytes: To investigate the impact of this compound (Valine-Proline-Proline) on adipose inflammation and insulin sensitivity. []
  • Vascular smooth muscle cells (VSMCs): To explore the effects of this compound (Valine-Proline-Proline) on vascular remodeling and function. []
  • Caco-2 cells: An intestinal cell line used to model and study the absorption mechanism of this compound (Valine-Proline-Proline). []

Q11: What animal models have been used to study this compound (Valine-Proline-Proline)?

A12: Animal models, particularly spontaneously hypertensive rats (SHR), have been used extensively to study the antihypertensive effects of this compound (Valine-Proline-Proline). [, , ] Apolipoprotein E-deficient mice have also been employed to investigate the potential of this compound (Valine-Proline-Proline) to attenuate atherosclerosis development. []

Q12: Have clinical trials been conducted on this compound (Valine-Proline-Proline)?

A12: Yes, several clinical trials have investigated the effects of this compound (Valine-Proline-Proline)-containing products, primarily fermented milk, in humans. These trials have primarily focused on individuals with:

  • Mild hypertension: Results have shown promising blood pressure-lowering effects following regular consumption of this compound (Valine-Proline-Proline)-enriched products. [, , , ]
  • Pre-hypertension or high-normal blood pressure: Studies suggest potential benefits in terms of blood pressure regulation in these populations. []

Q13: What is the safety profile of this compound (Valine-Proline-Proline)?

A14: this compound (Valine-Proline-Proline), derived from a natural food source, has demonstrated a good safety profile in both animal and human studies. [, ] No serious adverse effects have been reported in clinical trials.

Q14: What are potential future applications for this compound (Valine-Proline-Proline)?

A14: Research on this compound (Valine-Proline-Proline) is ongoing, and potential future applications include:

  • Functional foods and beverages: Incorporation into yogurts, cheeses, and other food products to provide cardiovascular benefits. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.